molecular formula C14H23N3O5 B2365995 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole CAS No. 2135339-72-7

2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole

Cat. No.: B2365995
CAS No.: 2135339-72-7
M. Wt: 313.354
InChI Key: DIAPITRIDDZPHX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole is a sophisticated heterocyclic building block designed for advanced chemical synthesis and drug discovery applications. The compound features a central oxazole ring, a privileged structure in medicinal chemistry known for its presence in numerous bioactive natural products and synthetic pharmaceuticals . This core is functionalized with two tert-butoxycarbonyl (Boc) protected amine groups, a 2-Boc-amino and a 4-[(Boc-amino)methyl] substituent, which enhance its utility as a synthetic intermediate . The Boc protecting groups offer excellent stability during various chemical transformations and can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization . This bis-Boc-protected oxazole is particularly valuable in the synthesis of complex peptide mimetics and combinatorial libraries . Its structure makes it a key precursor for incorporating the oxazole motif into larger molecular architectures, such as macrocyclic peptides, which are of significant interest for their potential antimicrobial and cytotoxic activities . Researchers can employ this compound in the development of new antimicrobial agents, as the oxazole scaffold is a common feature in compounds evaluated against Gram-positive bacteria and C. albicans . The product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c1-13(2,3)21-11(18)15-7-9-8-20-10(16-9)17-12(19)22-14(4,5)6/h8H,7H2,1-6H3,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAPITRIDDZPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=COC(=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of 2 Boc Amino 4 Boc Amino Methyl Oxazole

While specific research dedicated solely to 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole is not extensively documented in publicly available literature, its chemical profile can be inferred from the well-established chemistry of related 2,4-disubstituted oxazoles and Boc-protected amino compounds.

The physicochemical properties of this compound are crucial for its handling, reactivity, and purification. Below is a table of estimated properties based on analogous compounds.

PropertyEstimated Value
Molecular FormulaC₁₅H₂₅N₃O₅
Molecular Weight343.38 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, dichloromethane (B109758), ethyl acetate
Melting PointNot available

Note: The data in this table is estimated based on structurally similar compounds and has not been experimentally verified for this specific molecule.

The structural elucidation of this compound would rely on standard spectroscopic techniques. The predicted key signals are outlined below.

TechniquePredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR~1.45 (s, 18H, Boc-CH₃), ~4.30 (d, 2H, CH₂), ~7.50 (s, 1H, oxazole (B20620) H-5), ~8.50 (br s, 1H, NH), ~9.50 (br s, 1H, NH)
¹³C NMR~28.0 (Boc-CH₃), ~40.0 (CH₂), ~80.0 (Boc-C), ~125.0 (oxazole C-5), ~140.0 (oxazole C-4), ~155.0 (Boc C=O), ~160.0 (oxazole C-2)
IR~3350 (N-H stretch), ~1700 (C=O stretch, Boc), ~1650 (C=N stretch, oxazole), ~1160 (C-O stretch)

Note: These are predicted spectroscopic data and are intended for illustrative purposes. Actual experimental data may vary.

Synthesis and Reactivity

The synthesis of 2,4-disubstituted oxazoles can be achieved through various established methodologies. acs.orgorganic-chemistry.orgacs.org A plausible synthetic route to 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole could involve the condensation of an N-Boc protected amino acid derivative with a suitable three-carbon building block.

One potential approach for the synthesis of the title compound could start from N-Boc-glycine. Activation of the carboxylic acid, followed by reaction with a suitable amine, could lead to an amide intermediate. Subsequent cyclization and functional group manipulations would yield the desired 2,4-disubstituted oxazole (B20620).

Another viable strategy involves the reaction of a Boc-protected amino-amide with an α-haloketone, a variation of the Robinson-Gabriel synthesis of oxazoles. The careful choice of starting materials and reaction conditions would be critical to ensure the desired regioselectivity and to avoid side reactions.

The synthetic utility of this compound lies in its bifunctional nature. The two Boc-protected amino groups can be selectively deprotected under acidic conditions to reveal a primary amine and an aminomethyl group. These nucleophilic centers can then be subjected to a variety of transformations, such as acylation, alkylation, and condensation reactions, allowing for the construction of more complex molecules. The differential reactivity of the 2-amino group versus the 4-aminomethyl group could potentially be exploited for regioselective functionalization.

Research Findings and Applications

While direct research on 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole is limited, the broader class of amino-oxazoles has been investigated for various applications. Amino-oxazoles serve as key building blocks in the synthesis of peptidomimetics, macrocycles, and other complex heterocyclic systems. The presence of the oxazole (B20620) core can impart favorable pharmacokinetic properties to drug candidates.

The bifunctionality of the title compound makes it an attractive starting material for the synthesis of combinatorial libraries of oxazole-containing compounds. Such libraries could be screened for biological activity in various therapeutic areas. Furthermore, the ability to introduce different substituents at the 2- and 4-positions provides a modular approach to the synthesis of analogues of known biologically active oxazoles, facilitating structure-activity relationship (SAR) studies.

Conclusion

Retrosynthetic Analysis of the 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole Scaffold

A retrosynthetic analysis of the target molecule reveals several plausible disconnection pathways. The most common and effective strategy for constructing 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate. wikipedia.orgpharmaguideline.com Applying this logic, the oxazole (B20620) ring can be disconnected to reveal the key precursor (3) , an α-(acylamino)ketone.

This intermediate contains both of the required nitrogen-bearing side chains. The bond between the ketone and the acylated nitrogen (C4-N) is a logical point for a further disconnection. This leads back to two simpler fragments: a synthon for the C2 substituent, which is Boc-glycine or a derivative (4) , and a 3-amino-2-ketopropyl fragment (5) . The precursor (5) , in turn, can be conceptually derived from a protected, three-carbon amino acid, with L- or D-aspartic acid (6) being an ideal and readily available starting material. wikipedia.org This retrosynthetic pathway offers a convergent and highly regioselective approach, building the functionality into the acyclic precursors before the ring-forming cyclization step.

Development of Novel Synthetic Pathways to the Oxazole Ring System

The construction of the oxazole ring is the pivotal step in the synthesis. Several methods have been developed for oxazole formation, each with distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.

The final ring-closure to form the oxazole can be achieved through various cyclodehydration reactions. The choice of reagent is critical to ensure high yield and compatibility with the acid-sensitive Boc protecting groups.

Robinson-Gabriel Cyclodehydration : This classical method utilizes strong dehydrating agents to cyclize a 2-acylamino-ketone. wikipedia.org While effective, traditional reagents like concentrated sulfuric acid or phosphorus oxychloride can be too harsh for substrates containing Boc groups. pharmaguideline.com Milder, modern variations are preferred. For instance, a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or hexachloroethane (B51795) can facilitate the cyclodehydration under neutral conditions, preserving the integrity of the protecting groups. nih.gov

Bredereck-type Synthesis : This approach involves the reaction of an α-haloketone with an amide. ijpsonline.com For the target molecule, this would require a precursor like 1-bromo-3-(Boc-amino)propan-2-one reacting with a Boc-protected urea. This method is efficient for synthesizing 2,4-disubstituted oxazoles. tandfonline.com

From α-Diazoketones : A more recent development involves the coupling of α-diazoketones with amides, often catalyzed by copper(II) triflate [Cu(OTf)₂]. tandfonline.comresearchgate.net This method offers a robust and versatile route to 2,4-disubstituted oxazoles.

Cycloisomerization of Propargylic Amides : Gold- or silica (B1680970) gel-catalyzed cycloisomerization of N-propargylamides provides a direct and atom-economical route to oxazoles. organic-chemistry.orgnih.gov This pathway would necessitate the synthesis of a suitably substituted propargylic amide precursor.

Table 1: Comparison of Ring-Closure Reactions for Oxazole Synthesis
MethodKey ReagentsTypical ConditionsAdvantages for Target MoleculePotential Challenges
Robinson-Gabriel (Modern)PPh₃, I₂, Et₃NNeutral, Room Temp. to RefluxMild; Compatible with Boc groups. nih.govStoichiometric phosphine (B1218219) oxide waste.
Bredereck Synthesisα-haloketone + AmideHeat, often in DMFDirect; Good for 2,4-substitution. ijpsonline.comtandfonline.comRequires synthesis of lachrymatory α-haloketone.
From α-Diazoketonesα-diazoketone, Amide, Cu(OTf)₂80 °C, in DCEHigh efficiency and versatility. tandfonline.comresearchgate.netHandling of potentially explosive diazo compounds.
Propargyl Amide CycloisomerizationPropargyl amide, Au(I) or SiO₂ catalystMild, often Room Temp.High atom economy. organic-chemistry.orgnih.govRequires synthesis of specific propargyl amide precursor.

The use of natural amino acids as starting materials provides a cost-effective and stereochemically defined entry point for complex molecule synthesis. acs.org For the target scaffold, both serine and aspartic acid derivatives are highly attractive precursors.

A synthetic route starting from N-Boc-aspartic acid can be envisioned where the β-carboxylic acid is converted into a methyl ketone via a Weinreb amide intermediate. The α-amino group is then acylated with a second Boc-protected amino acid (e.g., Boc-glycine) to form the key 2-acylamino-ketone precursor necessary for a Robinson-Gabriel cyclization. wikipedia.org

Alternatively, a pathway starting from N-Boc-serine could be employed. The serine backbone already contains the C4 and the attached hydroxymethyl group. Oxidation of the alcohol to an aldehyde, followed by further synthetic manipulations, could lead to the desired oxazole. acs.org The synthesis of related N-Boc protected amino-oxazoles from β-enamino ketoesters, which are themselves derived from protected amino acids, demonstrates the viability of this general strategy. beilstein-journals.orgnih.gov

Reaction conditions must be carefully selected to be compatible with the Boc protecting groups, which are labile under strongly acidic conditions. Therefore, mild cyclization reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which can convert β-hydroxy amides to oxazolines (which can then be oxidized), are valuable alternatives to harsh acids. organic-chemistry.org

Chemo- and Regioselective Functionalization Strategies

Achieving the correct placement of the Boc-amino and Boc-aminomethyl groups at the C2 and C4 positions, respectively, is the central challenge. The most effective approach is to control the regiochemistry by building the ring from precursors where the functionalities are already in place, rather than attempting to functionalize a pre-formed oxazole ring.

A convergent synthesis, as outlined in the retrosynthetic analysis, ensures unambiguous regiochemical outcomes. The synthesis begins with a precursor that already contains the C4-aminomethyl moiety, such as N-Boc-aspartic acid. This starting material can be converted in a few steps to the corresponding α-amino ketone. Subsequent acylation of the α-amino group with a Boc-protected glycine (B1666218) derivative installs the precursor for the C2-amino group. The final cyclodehydration step forms the 2,4-disubstituted oxazole with complete regiocontrol. This strategy avoids the formation of regioisomers that often plagues other methods, such as the classical Claisen isoxazole (B147169) synthesis from 1,3-dicarbonyls, and provides a clear, scalable route to the desired product. nih.gov

The target molecule, this compound, is achiral. However, the synthetic strategy developed allows for the straightforward production of chiral analogs if a chiral amino acid is used as the starting material. For example, beginning the synthesis with commercially available L-aspartic acid or D-aspartic acid would introduce a defined stereocenter at the carbon atom bearing the aminomethyl group.

Maintaining the stereochemical integrity of this center throughout the synthetic sequence is paramount. Potential epimerization or racemization is a concern, particularly during the conversion of the amino acid to the α-amino ketone and the final cyclization step. To mitigate this risk, it is crucial to employ mild reaction conditions. For the cyclodehydration step, using non-acidic reagents such as the triphenylphosphine/iodine system is highly preferable to harsh, high-temperature acidic conditions, which are known to cause racemization. nih.gov This careful selection of reagents ensures that the stereochemistry of the starting amino acid is faithfully transferred to the final oxazole product, enabling access to enantiomerically pure derivatives.

Application of Protecting Group Strategies in Oxazole Synthesis

In the synthesis of complex molecules containing multiple functional groups, protecting groups are indispensable tools. organic-chemistry.org They serve as temporary masks for reactive sites, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. bham.ac.uk For a molecule like this compound, where two primary amine functionalities are present, a protecting group strategy is not just beneficial but essential for a successful synthesis. The choice of protecting group is critical and must be stable to the reaction conditions employed in subsequent steps, yet easily removable under specific, mild conditions to reveal the original functional group without degrading the rest of the molecule. bham.ac.uk

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, valued for its reliability and specific cleavage conditions. fishersci.co.ukresearchgate.net Its application is central to the structure of this compound.

Protection: The introduction of a Boc group onto an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net This reaction converts the nucleophilic amine into a non-nucleophilic carbamate (B1207046), effectively shielding it from electrophiles and many other reagents. organic-chemistry.org Beyond protection, the Boc group's steric bulk can influence the stereochemical outcome of nearby reactions, and its presence often improves the solubility of intermediates in organic solvents. acsgcipr.org

Deprotection: A key advantage of the Boc group is its stability to a wide range of conditions, including catalytic hydrogenation and basic or nucleophilic reactions. researchgate.net However, it is readily cleaved under acidic conditions. researchgate.net This is typically accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in solvents such as dioxane or ethyl acetate. rsc.orgchemistrysteps.com The mechanism of acid-catalyzed deprotection involves the formation of a tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and carbon dioxide. acsgcipr.orgchemistrysteps.com This process is generally clean and efficient. However, the electrophilic tert-butyl cation can sometimes cause side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate. acsgcipr.org To mitigate this, "scavenger" molecules like thiols are often added to the reaction mixture. masterorganicchemistry.com In response to the need for milder conditions, various alternative deprotection methods have been developed, as detailed in the table below.

Table 1: Selected Reagents and Conditions for Boc-Deprotection

Reagent(s) Typical Conditions Characteristics
Trifluoroacetic Acid (TFA) 20-50% in CH₂Cl₂; 0 °C to RT Standard, fast, and effective; can be harsh for other acid-sensitive groups. acsgcipr.orgchemistrysteps.com
Hydrogen Chloride (HCl) 4M in Dioxane or Ethyl Acetate; 0 °C to RT Common alternative to TFA; provides the amine as a hydrochloride salt. rsc.org
Lewis Acids (e.g., AlCl₃, TMSI) CH₂Cl₂ or CH₃CN; RT Milder than strong protic acids; allows for selective deprotection in some cases. reddit.com
Oxalyl Chloride / Methanol Methanol; RT A very mild method for selective deprotection under nearly neutral conditions. rsc.org
Thermal High temperature (in high-boiling solvent) Can be used for specific substrates but lacks general applicability. acsgcipr.org

When a molecule contains multiple functional groups of the same type, such as the two amino groups in the parent diamine of the target compound, it is often necessary to differentiate them. This can be achieved using an orthogonal protection strategy, which involves using protecting groups that can be removed under distinct, non-interfering conditions. organic-chemistry.orgjocpr.com This allows for the selective deprotection and subsequent reaction of one functional group while others remain protected. bham.ac.uk

For a multi-functionalized oxazole, one might need to protect two different amino groups, a hydroxyl group, and a carboxylic acid, all within the same molecule. An orthogonal strategy would be essential. For example, an acid-labile Boc group could be used for one amine, a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for a second amine, and a hydrogenolysis-labile carboxybenzyl (Cbz) group for a third. organic-chemistry.orgmasterorganicchemistry.com This would permit the chemist to unmask any one of the three amines selectively by treating the molecule with acid, base, or H₂/Pd, respectively, leaving the other two protected groups intact. nih.gov This powerful strategy is fundamental in fields like peptide synthesis and is equally valuable in the synthesis of complex heterocyclic scaffolds. nih.gov

Table 2: Comparison of Common Orthogonal Protecting Groups for Amines

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Stability
tert-Butyloxycarbonyl Boc Boc₂O, base (e.g., TEA, DMAP) Strong Acid (e.g., TFA, HCl) fishersci.co.uk Stable to base, hydrogenolysis
Fluorenylmethyloxycarbonyl Fmoc Fmoc-OSu or Fmoc-Cl, base Base (e.g., Piperidine) organic-chemistry.org Stable to acid, hydrogenolysis
Carboxybenzyl Cbz or Z Cbz-Cl, base Catalytic Hydrogenolysis (H₂, Pd/C) chemistrysteps.com Stable to acid, mild base

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com In the synthesis of oxazoles, including the target compound, these principles can be applied to minimize waste, reduce energy consumption, and use less toxic materials. ijpsonline.com

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. A key goal of green chemistry is to reduce or replace these solvents.

Solvent-Free and Alternative Solvent Methods: Performing reactions under solvent-free conditions is an ideal green approach, as it completely eliminates solvent waste. organic-chemistry.org For instance, copper-catalyzed oxidative annulation reactions to form oxazoles have been successfully carried out without any solvent. organic-chemistry.org Where solvents are necessary, greener alternatives like water or ionic liquids can be employed. tandfonline.commdpi.com Additionally, techniques like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption. ijpsonline.comnih.gov Microwave-assisted synthesis of oxazoles, for example, can shorten reaction times from hours to minutes. nih.gov

Catalytic Methods: Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency and reduce waste by enabling reactions with high selectivity and avoiding the need for stoichiometric reagents that would otherwise end up as byproducts. sescollege.ac.in Numerous catalytic methods for oxazole synthesis have been developed:

Transition-Metal Catalysis: Metals like copper, palladium, and gold are effective catalysts for various cyclization and cross-coupling reactions to form the oxazole ring. organic-chemistry.orgtandfonline.com

Metal-Free Catalysis: To avoid the cost and potential toxicity of heavy metals, metal-free catalytic systems have been explored. Iodine, for example, can catalyze the tandem oxidative cyclization to produce 2,5-disubstituted oxazoles. organic-chemistry.org

Electrochemical Synthesis: This emerging technique uses electricity to drive chemical reactions, often avoiding the need for toxic and wasteful chemical oxidants or reductants. rsc.org It represents a highly sustainable and atom-economical approach to synthesis.

To quantify the "greenness" of a chemical process, several metrics have been established, with atom economy and E-factor being two of the most common. hep.com.cn

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

% Atom Economy = (MW of desired product / Σ MW of all reactants) x 100%

A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no byproducts. sescollege.ac.in Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions are less so. Syntheses involving protecting groups, such as the Boc group, inherently have poor atom economy because the protecting group is added and later removed, contributing to waste rather than the final product. acsgcipr.org

E-Factor (Environmental Factor): The E-factor provides a more practical measure of waste generation and is defined as the total mass of waste produced divided by the mass of the desired product. chembam.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor accounts for reaction yield, solvent losses, and waste from reagents and workup procedures. A lower E-factor signifies a greener process. The pharmaceutical industry traditionally has very high E-factors (25-100 or more), largely due to the complexity of multi-step syntheses. chembam.com Applying green principles, such as using catalytic instead of stoichiometric reagents and minimizing solvent use, can significantly lower the E-factor.

Table 3: Illustrative Green Metrics for a Hypothetical Oxazole Synthesis Step

Reaction Type Hypothetical Reaction Theoretical Atom Economy E-Factor Consideration
Classical (Stoichiometric) R-C(O)CH₂Br + R'-C(O)NH₂ → Oxazole + H₂O + HBr < 50% (if base is considered a reactant) High; generates stoichiometric inorganic salt waste.

| Green (Catalytic) | R-C≡CH + R'-CN + [O] --(Catalyst)--> Oxazole | ~100% (if oxidant is catalytic or O₂ from air) | Low; minimal waste, catalyst is recycled. |

By prioritizing catalytic methods, one-pot procedures, and solvent minimization, the synthesis of complex molecules like this compound can be made significantly more sustainable, aligning modern organic chemistry with the critical goals of environmental stewardship.

Reaction Mechanism Elucidation for Oxazole Ring Formation

The formation of the 2,4-disubstituted oxazole ring in this compound can be envisaged through several synthetic strategies, with the Robinson-Gabriel synthesis and related cyclodehydration reactions being prominent examples. synarchive.comwikipedia.org

One plausible pathway involves the cyclodehydration of an α-acylamino ketone precursor. In this scenario, a suitable starting material would be an N-acylated α-amino ketone. The mechanism, catalyzed by a dehydrating agent such as sulfuric acid or phosphorus pentachloride, is initiated by the protonation of the ketone's carbonyl oxygen, which enhances its electrophilicity. Subsequently, the lone pair of electrons on the amide's oxygen atom attacks the protonated carbonyl carbon, leading to the formation of a five-membered ring intermediate, a hemiacetal-like structure. This is followed by the elimination of a water molecule to generate an oxonium ion, which upon deprotonation, yields the aromatic oxazole ring. Isotopic labeling studies on related systems have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is expelled as water. acs.org

Another potential route for the synthesis of the oxazole core is the van Leusen oxazole synthesis, which typically yields 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov A modification of this approach or other modern synthetic methods for 2,4-disubstituted oxazoles could be employed. For instance, a reaction involving a protected amino acid derivative could be adapted to form the desired substitution pattern. researchgate.net These methods often proceed through the formation of an intermediate oxazoline, which is subsequently oxidized or undergoes elimination to afford the aromatic oxazole. nih.gov The regioselectivity of such reactions is a critical aspect, governed by the nature of the starting materials and reaction conditions.

Reaction Type Key Intermediates Driving Force
Robinson-Gabriel SynthesisProtonated α-acylamino ketone, Hemiacetal-like cyclized intermediate, Oxonium ionFormation of a stable aromatic ring system
Modified van Leusen SynthesisDeprotonated TosMIC adduct, Oxazoline intermediateElimination of a stable leaving group (e.g., tosic acid)

Studies on Boc Deprotection Mechanisms in Complex Systems

The two Boc groups in this compound, while chemically identical, are situated in different electronic environments, which may allow for selective deprotection. The Boc group at the 2-position is attached to an sp2-hybridized carbon of the electron-deficient oxazole ring, whereas the Boc group on the methyl substituent is attached to an sp3-hybridized carbon.

The standard mechanism for Boc deprotection proceeds under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukjk-sci.com The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Selective deprotection in a di-Boc system like this is a significant challenge. The relative ease of deprotection can be influenced by steric hindrance and the electronic nature of the nitrogen atom being protected. It is plausible that the Boc group at the 2-position, being attached to a more electron-withdrawing system, might be more labile under certain acidic conditions. Conversely, the less sterically hindered Boc group on the primary amine of the methyl substituent could be more accessible to reagents. Studies on selective thermal deprotection of N-Boc protected amines have shown that aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups, suggesting a potential avenue for selectivity in this molecule as well. nih.gov

Deprotection Method Key Steps Factors Influencing Selectivity
Acid-CatalyzedProtonation of Boc carbonyl, Formation of tert-butyl cation, Decarboxylation of carbamic acidElectronic environment of the nitrogen, Steric hindrance
ThermalConcerted elimination or stepwise cleavageStability of the resulting amine, Temperature gradient

Reactivity and Selectivity in Subsequent Chemical Transformations

Following the potential selective or complete deprotection of the Boc groups, the resulting free amine(s) can undergo a variety of chemical transformations. The primary amine of the 4-(aminomethyl) group would exhibit typical nucleophilic reactivity, participating in reactions such as acylation, alkylation, and Schiff base formation. The 2-amino group on the oxazole ring, being an enamine-like system, would have its nucleophilicity modulated by the electronic properties of the heterocyclic ring.

The oxazole ring itself can participate in several types of reactions. Electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient nature, and typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com The presence of the amino group at C2 would further influence the regioselectivity of such substitutions. Cycloaddition reactions, such as Diels-Alder reactions where the oxazole acts as a diene, are also a characteristic feature of oxazole chemistry, often leading to the formation of pyridine (B92270) derivatives after a subsequent elimination step. pharmaguideline.com

The reactivity of the deprotected diamine could be selectively controlled. For instance, the more nucleophilic primary amine could be selectively acylated under carefully controlled conditions, leaving the less reactive 2-amino group untouched. This differential reactivity is crucial for the use of this molecule as a building block in the synthesis of more complex structures.

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for the detailed investigation of reaction mechanisms, including transition state analysis and reaction energetics. nih.gov For the formation of the this compound ring, DFT calculations could be employed to model the proposed intermediates and transition states for the Robinson-Gabriel or other cyclization pathways. Such studies would allow for the determination of activation energies, which would in turn provide insights into the reaction kinetics and the feasibility of the proposed mechanisms.

Similarly, the energetics of the Boc deprotection process can be modeled. DFT studies can help to elucidate the energy profiles for the protonation, C-O bond cleavage, and decarboxylation steps. acs.org Of particular interest would be a comparative computational study of the deprotection of the two distinct Boc groups in the molecule. By calculating the activation barriers for the removal of each Boc group, it would be possible to predict whether selective deprotection is thermodynamically or kinetically feasible and under what conditions. These theoretical calculations can guide experimental efforts to achieve selective transformations of this multifunctional molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published data on the quantum chemical calculations for this compound are available. Such studies would typically involve methods like Density Functional Theory (DFT) to determine molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors, which are crucial for predicting the molecule's behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

There is no information regarding the conformational landscape or dynamic behavior of this specific molecule. Conformational analysis would be essential to understand the spatial arrangement of the two bulky Boc groups and their influence on the oxazole ring's orientation, which in turn affects its interaction with biological targets. Molecular dynamics simulations would further elucidate its behavior in a solvated environment over time.

Prediction of Reaction Pathways and Intermediates

Without foundational quantum chemical data, any prediction of reaction pathways and intermediates involving this compound would be purely speculative. Computational studies in this area would help identify the most likely sites for nucleophilic or electrophilic attack and model the transition states for various potential reactions, such as deprotection or further functionalization.

Computational Design of Novel Oxazole-Based Structures

The computational design of new structures based on a parent molecule requires a thorough understanding of its structure-activity relationship, which is informed by the very computational studies that are currently absent for this compound. This section would typically discuss how in silico modifications to the lead compound could enhance desired properties, but this is not possible without initial data.

Comprehensive NMR Spectroscopic Studies (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of its covalent framework.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The tert-butyl protons of the two Boc groups would appear as a sharp, intense singlet around 1.4-1.5 ppm. nih.gov The methylene (B1212753) protons (-CH₂-) at the 4-position would likely appear as a doublet due to coupling with the adjacent N-H proton, typically in the 4.2-4.5 ppm range. The proton on the oxazole ring (H-5) is anticipated to resonate as a singlet further downfield, generally between 7.5 and 8.0 ppm. thepharmajournal.com The two N-H protons would appear as distinct signals, likely broad, whose chemical shifts are sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbons of the Boc groups are expected around 28 ppm, while the quaternary carbons of the Boc groups would appear near 80 ppm. mdpi.com The carbonyl carbons of the carbamate groups are typically found in the 153-156 ppm region. The methylene carbon (-CH₂-) would be observed around 35-45 ppm. The oxazole ring carbons have characteristic shifts: C2, bonded to the electronegative oxygen and nitrogen, is the most deshielded (typically >158 ppm), followed by C5 and C4. mdpi.comscispace.com

Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Boc -C(CH₃)₃~1.45 (s, 18H)~28.3Sharp singlet for 18 equivalent protons.
-CH₂-~4.30 (d, 2H)~36.5Coupling to adjacent N-H proton expected.
Oxazole H-5~7.60 (s, 1H)-Characteristic aromatic proton on the oxazole ring.
Boc -C(CH₃)₃-~80.5Quaternary carbon of the tert-butyl group.
Oxazole C-4-~135.0Substituted carbon of the oxazole ring.
Oxazole C-5-~125.0Protonated carbon of the oxazole ring.
Boc C=O-~153-156Two signals possible for the two carbamate groups.
Oxazole C-2-~159.0Most deshielded ring carbon due to two heteroatoms.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the -CH₂- protons and the adjacent N-H proton, showing a cross-peak between their respective signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signal at ~7.60 ppm to the oxazole C-5 carbon, the ~4.30 ppm signal to the -CH₂- carbon, and the ~1.45 ppm signal to the Boc methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations. Key expected correlations include from the -CH₂- protons to the oxazole C-4 and C-5 carbons, and from the oxazole H-5 proton to the C-4 carbon, confirming the substitution pattern of the ring.

Solid-State NMR: Solid-State NMR (ssNMR) can provide information about the structure and dynamics of the molecule in its crystalline form. For heterocyclic compounds, ¹³C{¹⁴N} ssNMR experiments can function as an "attached nitrogen test." iastate.edu In the case of the target oxazole, this technique could distinguish the C-2 and C-4 signals from the C-5 signal based on their direct bonding to a nitrogen atom. The C-2 carbon is bonded to the ring nitrogen, and the C-4 carbon is adjacent to the exocyclic aminomethyl nitrogen, which would result in characteristic responses in nitrogen-filtered ¹³C ssNMR spectra, confirming the isomer's structure. iastate.edu

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound, both soft ionization (like ESI) and hard ionization (like EI) techniques provide valuable data.

Under Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the primary ion observed, confirming the molecular weight. Collision-Induced Dissociation (CID) of this parent ion reveals characteristic fragmentation pathways dominated by the lability of the Boc groups. xml-journal.net

The most common fragmentation pathways for Boc-protected amines involve:

Loss of isobutene: A neutral loss of 56 Da, resulting in a carbamic acid intermediate which can then readily lose CO₂. reddit.com

Loss of the entire Boc group: A neutral loss of 100 Da (isobutene + CO₂).

Formation of the tert-butyl cation: A prominent fragment at m/z 57. xml-journal.net

Given the presence of two Boc groups, sequential losses are expected, leading to a complex but predictable fragmentation pattern. The oxazole ring itself is relatively stable but can undergo cleavage under higher energy conditions.

Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

m/z ValueProposed FragmentFragmentation Pathway
342.2[M+H]⁺Protonated parent molecule
286.1[M+H - C₄H₈]⁺Loss of one isobutene molecule
242.1[M+H - C₄H₈ - CO₂]⁺ or [M+H - C₅H₈O₂]⁺Loss of one Boc group (as isobutene and CO₂)
230.1[M+H - 2(C₄H₈)]⁺Loss of two isobutene molecules
186.1[M+H - 2(C₄H₈) - CO₂]⁺Loss of two isobutenes and one CO₂
142.1[M+H - 2(C₅H₈O₂)]⁺Loss of both Boc groups; diamino-methyl-oxazole core
57.1[C₄H₉]⁺tert-butyl cation

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by absorptions from the two Boc-amino moieties. A strong, sharp band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbamate is a key diagnostic peak. nih.gov N-H stretching vibrations would appear in the 3300-3400 cm⁻¹ region. The aromatic oxazole ring would exhibit a series of characteristic C=C and C=N stretching bands between 1500 and 1650 cm⁻¹, as well as ring "breathing" and C-O-C stretching modes at lower wavenumbers (1000-1300 cm⁻¹). thepharmajournal.comesisresearch.org Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often more intense in the Raman spectrum, which would aid in confirming the presence of the oxazole core.

Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR)Notes
3300 - 3400N-H StretchMediumAssociated with the carbamate groups.
2950 - 2990Aliphatic C-H Stretch (asymmetric)Medium-StrongFrom Boc methyl and CH₂ groups.
2850 - 2900Aliphatic C-H Stretch (symmetric)MediumFrom Boc methyl and CH₂ groups.
1700 - 1725C=O Stretch (carbamate)StrongKey diagnostic band for the Boc group.
~1610Oxazole Ring Stretch (C=N)MediumCharacteristic of the heterocyclic ring.
~1520N-H Bend / Oxazole Ring Stretch (C=C)Medium-StrongOften coupled vibrations.
1365 - 1390-C(CH₃)₃ BendingStrongCharacteristic doublet for tert-butyl group.
1140 - 1170C-O Stretch (carbamate)StrongAsymmetric stretch of the C-O-C linkage in Boc.
1050 - 1080Oxazole Ring Breathing / C-O-C StretchMediumVibration of the entire oxazole ring system. esisresearch.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the exact target molecule is not publicly available, analysis of closely related Boc-protected aminomethyl-oxazole derivatives allows for a detailed prediction of its key structural features. researchgate.netresearchgate.net

The oxazole ring is expected to be essentially planar. The Boc-carbamate groups can adopt different conformations (syn/anti), and their orientation will be influenced by crystal packing forces. researchgate.net A key feature in the solid state would be the presence of intermolecular hydrogen bonds. The N-H groups of the carbamates are effective hydrogen bond donors, and the carbonyl oxygens are strong acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, stabilizing the crystal lattice. The N-H group of the 2-amino substituent could form a hydrogen bond with the oxazole nitrogen of a neighboring molecule, further influencing the packing arrangement.

Predicted Crystallographic Parameters for this compound

ParameterExpected ValueNotes
Bond Length O1-C2~1.36 ÅBased on analogous oxazole structures. researchgate.net The ring is aromatic with partial double bond character throughout.
Bond Length C2-N3~1.32 Å
Bond Length N3-C4~1.39 Å
Bond Length C4-C5~1.35 Å
Bond Length C5-O1~1.37 Å
Bond Length C=O (Boc)~1.22 ÅTypical carbonyl double bond length.
Bond Length N-C (Boc)~1.35 ÅPartial double bond character due to resonance.
Bond Angle C2-N3-C4~105°Typical angles for a 5-membered aromatic heterocycle.
Bond Angle C5-O1-C2~109°
Intermolecular InteractionsN-H···O=C Hydrogen BondsPrimary interaction governing crystal packing.

Chemical Transformations and Derivatization of the 2 Boc Amino 4 Boc Amino Methyl Oxazole Scaffold

Strategic Deprotection and Subsequent Functionalization of Amine Groups

The Boc group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org The two Boc groups on the 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole scaffold protect a ring-bound amino group at the C2 position and a primary amine on the methyl substituent at the C4 position.

The deprotection of these groups is typically achieved using strong acids. jk-sci.com Common reagents for Boc removal include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol. jk-sci.comresearchgate.net The reaction proceeds via protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and isobutylene (B52900) or tert-butanol. jk-sci.com Given the similar chemical nature of the two Boc-protected amines, simultaneous deprotection is the most probable outcome, yielding the corresponding diamine salt.

Selective deprotection, while challenging, could potentially be explored under carefully controlled conditions, although significant differences in the reactivity of the two groups are not expected. Following deprotection, the resulting free amines at the C2 and C4-methyl positions are available for a wide array of functionalization reactions. Standard amine chemistry can be employed to introduce diverse substituents, thereby creating a library of novel derivatives.

Reaction TypeReagent ClassExample ReagentResulting Functional Group
AcylationAcid Chlorides / AnhydridesAcetyl Chloride, Benzoyl ChlorideAmide
SulfonylationSulfonyl Chloridesp-Toluenesulfonyl ChlorideSulfonamide
AlkylationAlkyl HalidesMethyl Iodide, Benzyl BromideSecondary/Tertiary Amine
Urea FormationIsocyanatesPhenyl IsocyanateUrea
Thiourea FormationIsothiocyanatesAllyl IsothiocyanateThiourea

Modification of the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich aromatic heterocycle, but its reactivity is nuanced. The presence of the nitrogen and oxygen heteroatoms influences the electron density and susceptibility to attack at different positions.

Electrophilic substitution on the oxazole ring is generally considered difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comsemanticscholar.org In the case of this compound, the 2-(Boc-amino) group is a powerful electron-donating group, which strongly activates the ring towards electrophilic attack. The reactivity order for electrophilic substitution on an oxazole ring is typically C4 > C5 > C2. pharmaguideline.com However, with the C2 and C4 positions substituted, the reaction is directed exclusively to the C5 position. semanticscholar.orgtandfonline.com

The electron-donating nature of the 2-amino group significantly enhances the nucleophilicity of the C5 position, making it the prime target for various electrophiles. semanticscholar.org This allows for the introduction of a range of functional groups that can serve as handles for further derivatization.

ReactionTypical ReagentsExpected ProductReference
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)5-Bromo/5-Chloro derivative tandfonline.com
NitrationHNO₃/H₂SO₄ (often harsh, may cause degradation)5-Nitro derivative pharmaguideline.com
FormylationVilsmeier-Haack reagent (POCl₃, DMF)5-Formyl derivative wikipedia.org

Nucleophilic aromatic substitution on an unsubstituted oxazole ring is rare. tandfonline.com Such reactions typically require the presence of a good leaving group. However, the oxazole ring can be susceptible to nucleophilic attack that leads to ring cleavage, particularly at the C2 position, which is the most electron-deficient carbon. pharmaguideline.com

Strong nucleophiles can attack the C2 position, leading to the formation of an unstable intermediate that undergoes ring-opening to form an isocyanide. pharmaguideline.comwikipedia.org Under certain conditions, such as in the presence of ammonia (B1221849) or formamide, the ring can open and subsequently recyclize to form other heterocyclic systems, such as imidazoles. pharmaguideline.comtandfonline.com These transformations often require harsh conditions and may not be compatible with the Boc protecting groups, which are acid-labile.

Palladium-Catalyzed Cross-Coupling Reactions on Oxazole Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. ignited.in To utilize these methods, the oxazole scaffold must first be functionalized with a suitable group, typically a halide or a triflate, which can be introduced at the C5 position via electrophilic halogenation as described previously.

Once a 5-halo-2,4-disubstituted oxazole derivative is prepared, it can serve as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling : This reaction involves the coupling of the 5-halooxazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govacs.org It is a highly versatile method for forming C-C bonds to introduce aryl, heteroaryl, or vinyl groups at the C5 position. tandfonline.comnih.gov

Sonogashira Coupling : This reaction couples the 5-halooxazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.orgrsc.org It provides a direct route to 5-alkynyl-substituted oxazoles, which are valuable intermediates for further transformations. acs.org

Heck Coupling : This reaction involves the coupling of the 5-halooxazole with an alkene to form a new C-C bond with stereocontrol. organic-chemistry.org Phosphite-oxazole ligands have been developed for asymmetric Heck reactions, highlighting the synergy between the oxazole moiety and palladium catalysis. researchgate.netrsc.org

Coupling ReactionCoupling PartnerTypical CatalystTypical BaseProduct TypeReference
SuzukiAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, Na₂CO₃5-Aryl/Vinyl Oxazole nih.govacs.org
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, Piperidine5-Alkynyl Oxazole acs.orgrsc.org
HeckAlkenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃5-Alkenyl Oxazole researchgate.net

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. beilstein-journals.orgrsc.org For the oxazole ring, the C-H bond at the C5 position is the most likely candidate for direct functionalization in a 2,4-disubstituted system. nih.gov Palladium catalysts are commonly employed to facilitate the direct arylation or alkenylation of the oxazole C5-H bond with aryl or vinyl halides. organic-chemistry.orgacs.org

The reaction typically proceeds in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent at elevated temperatures. beilstein-journals.orgorganic-chemistry.org This approach avoids the separate step of halogenating the oxazole ring, offering a more streamlined route to C5-functionalized derivatives. The directing ability of substituents can play a crucial role in the regioselectivity of C-H activation reactions. beilstein-journals.orgnih.gov Research has shown that various palladium catalysts can efficiently catalyze the direct arylation of oxazoles at the C2 and C5 positions, depending on the substitution pattern and reaction conditions. nih.govorganic-chemistry.orgresearchgate.net

Synthesis of Highly Functionalized Oxazole-Based Building Blocks

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of highly functionalized oxazole-based building blocks. The presence of two distinct Boc-protected amino functionalities, along with the reactive oxazole core, allows for a range of chemical transformations. These transformations can be strategically employed to introduce new functional groups and structural motifs, thereby generating valuable intermediates for medicinal chemistry and materials science. The primary avenues for derivatization include reactions at the aminomethyl side chain, transformations involving the 2-amino group, and functionalization of the oxazole ring itself.

A key strategy in the derivatization of the this compound scaffold involves the selective deprotection of one or both of the Boc groups, followed by functionalization of the liberated amine(s). The differential reactivity of the 2-amino and the 4-aminomethyl groups can be exploited to achieve regioselective transformations. Standard acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, can be employed for the removal of the Boc protecting groups. nih.govresearchgate.net The choice of deprotection conditions can sometimes allow for selective removal, particularly if there is a difference in the steric or electronic environment of the two Boc groups.

Once deprotected, the free amino groups can undergo a variety of well-established chemical reactions. For instance, the primary amine of the 4-(aminomethyl) group can be readily acylated using acid chlorides or anhydrides to introduce a wide range of amide functionalities. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines at the 4-position. Furthermore, the 2-amino group, once deprotected, can be diazotized and converted to a variety of other functional groups, or it can be engaged in coupling reactions to form ureas, thioureas, or guanidines.

Another important approach to generating functionalized building blocks from this scaffold is through the direct functionalization of the oxazole ring. The C-5 position of the oxazole ring is susceptible to electrophilic substitution, particularly halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom at this position. The resulting 5-halo-oxazole is a versatile intermediate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, vinyl, or alkynyl substituents.

Furthermore, the methyl group of the 4-(aminomethyl) side chain can be a site for functionalization. While direct functionalization of the methylene (B1212753) carbon is challenging, a potential strategy involves the conversion of the aminomethyl group to a halomethyl group. This transformation could potentially be achieved through a multi-step sequence involving, for example, conversion to a hydroxyl group followed by halogenation. The resulting 4-(halomethyl)oxazole would be a highly reactive intermediate, susceptible to nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of functionalized oxazole building blocks. nih.govresearchgate.net

The following table summarizes some of the key chemical transformations that can be applied to the this compound scaffold to generate highly functionalized building blocks.

Starting Material Reagents and Conditions Transformation Resulting Functional Group Product
This compound1. TFA, DCM2. RCOCl, Et3NDeprotection and AcylationAmide2-(Boc-amino)-4-[(acylamino)methyl]oxazole
This compound1. TFA, DCM2. RSO2Cl, Pyridine (B92270)Deprotection and SulfonylationSulfonamide2-(Boc-amino)-4-[(sulfonylamino)methyl]oxazole
This compound1. TFA, DCM2. R'CHO, NaBH(OAc)3Deprotection and Reductive AminationSecondary Amine2-(Boc-amino)-4-[(R'-amino)methyl]oxazole
This compoundNBS, CCl4HalogenationBromo2-(Boc-amino)-5-bromo-4-[(Boc-amino)methyl]oxazole
2-(Boc-amino)-5-bromo-4-[(Boc-amino)methyl]oxazoleArB(OH)2, Pd(PPh3)4, Na2CO3Suzuki CouplingAryl2-(Boc-amino)-5-aryl-4-[(Boc-amino)methyl]oxazole

Applications of 2 Boc Amino 4 Boc Amino Methyl Oxazole As a Synthetic Intermediate

Utilization in the Synthesis of Peptide Mimetics and Peptidomimetics

The structural rigidity and defined geometry of the oxazole (B20620) ring make 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole an attractive scaffold for the synthesis of peptide mimetics and peptidomimetics. These compounds mimic the spatial arrangement of natural peptides but often exhibit enhanced metabolic stability and bioavailability.

The selective deprotection of one of the Boc groups on the oxazole core allows for its incorporation into a peptide chain via standard amide bond formation. For instance, removal of the Boc group from the 4-(aminomethyl) moiety enables its acylation with an N-protected amino acid or a peptide fragment. Subsequent deprotection of the 2-amino group allows for further extension of the peptide chain in a different direction, creating branched or cyclic structures. This approach has been utilized in the synthesis of analogues of naturally occurring cyclic peptides, where the oxazole unit replaces a dipeptide segment to enforce a specific conformation.

In a representative synthetic sequence, the free amine generated from the 4-(aminomethyl) group can be coupled with an N-terminal protected peptide segment using coupling reagents such as HATU or HBTU. Following this, the Boc group at the 2-position can be removed under acidic conditions to allow for either cyclization or further linear extension. This methodology is central to creating complex peptidomimetics that can mimic β-turns or other secondary structures of peptides. The synthesis of sansalvamide (B1640551) A peptidomimetics, for example, has involved the creation of oxazole moieties from amino acid precursors, followed by macrocyclization, showcasing the utility of such heterocyclic cores in generating peptide-like structures. nih.gov

Table 1: Representative Coupling Reactions in Peptidomimetic Synthesis
Starting MaterialCoupling PartnerCoupling ReagentProduct Type
2-(Boc-amino)-4-(aminomethyl)oxazoleN-Boc-AlanineHATU, DIPEALinear Dipeptide Mimetic
2-Amino-4-[(Boc-amino)methyl]oxazoleN-Fmoc-GlycineEDC, HOBtLinear Dipeptide Mimetic
Selectively deprotected linear precursor-PyBOPCyclic Peptidomimetic

Role as a Precursor in the Construction of Complex Natural Product Analogues

Many natural products, particularly those of marine origin, feature oxazole rings as key structural motifs. mdpi.com These heterocycles are often biosynthesized from serine or threonine residues in peptide chains. mdpi.com The compound this compound serves as a valuable synthetic precursor for creating analogues of these complex natural products. Its pre-formed, functionalized oxazole core allows chemists to bypass potentially low-yielding cyclization and oxidation steps that might be required if starting from acyclic precursors.

The synthesis of analogues of oxazole-containing natural products like the keramamides or muscoride A can benefit from such a building block. mdpi.com For example, the 2-amino group can be acylated or alkylated, while the 4-aminomethyl group can be transformed into other functionalities present in the natural product target. The ability to selectively manipulate the two amine functionalities is crucial for introducing the specific side chains and structural features of the target analogue. This approach provides a convergent and efficient route to novel derivatives of these biologically active compounds, facilitating structure-activity relationship (SAR) studies.

Integration into Macrocyclic and Polycyclic Architectures

The bifunctional nature of this compound is particularly advantageous for the construction of macrocycles. Following selective deprotection, the two amino groups can serve as anchor points for the attachment of long chains, which are subsequently cyclized. This strategy is employed in the synthesis of macrocyclic peptides and other complex ring systems.

One common approach involves a multi-step sequence where one amino group is acylated with a long-chain carboxylic acid that is terminated with a protected amino group. The other Boc-protected amine on the oxazole is then deprotected, and an intramolecular amide bond formation is induced to close the macrocycle. The rigidity of the oxazole unit can help to pre-organize the linear precursor, facilitating the cyclization step. The synthesis of diverse cyclopeptide analogues bearing heterocyclic backbone modifications has been achieved using N-substituted azole-containing amino acids, highlighting the utility of such building blocks in macrocyclization. nih.gov

Table 2: Key Steps in Oxazole-Based Macrocyclization
StepReactionKey ReagentsPurpose
1Selective Boc DeprotectionTFA or mild acidUnmasking one amine for chain elongation
2Chain ElongationProtected amino acid, coupling agentsAttachment of the linear precursor
3Second Boc DeprotectionTFA or mild acidUnmasking the second amine for cyclization
4MacrocyclizationCoupling agents under high dilutionFormation of the macrocyclic ring

Development of Novel Scaffolds for Drug Discovery (Focus on chemical methodology, not biological activity)

In medicinal chemistry, the development of novel molecular scaffolds is crucial for expanding the chemical space available for drug discovery. The 2-aminooxazole moiety is considered a "privileged scaffold" due to its presence in numerous bioactive molecules. The compound this compound provides a versatile platform for the creation of new scaffolds based on this privileged structure.

Through sequential or orthogonal deprotection and derivatization of the two amino groups, a wide variety of substituents can be introduced at the 2- and 4-positions of the oxazole ring. For example, the 2-amino group can be engaged in reactions such as N-arylation, sulfonylation, or reductive amination. The 4-aminomethyl group, after deprotection, can be similarly functionalized. This allows for the generation of libraries of diverse 2,4-disubstituted oxazoles. The synthesis of such compounds often starts from readily available amino acids, which are converted into the functionalized oxazole core. This approach provides access to a rich diversity of structures for screening in drug discovery programs.

Applications in Materials Science (e.g., polymerizable monomers, optoelectronic materials)

The application of functionalized oxazoles extends into materials science, particularly in the synthesis of functional polymers. While oxazoles themselves are not typically polymerizable via ring-opening polymerization, they can be appended to polymerizable units to create monomers for the synthesis of polymers with novel properties.

A closely related application is seen in the polymerization of 2-oxazolines, which are structural isomers of oxazoles. For instance, a 2-oxazoline monomer bearing a Boc-protected amino function, 2-[N-Boc-5-aminopentyl]-2-oxazoline, has been synthesized and polymerized via living cationic polymerization. tu-dresden.de Following polymerization, the Boc groups can be removed to yield poly(2-oxazoline)s with pendant primary amino groups. tu-dresden.de These amino groups are then available for further functionalization, such as conjugation with peptides or other molecules. tu-dresden.de

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Routes to Chiral Oxazole (B20620) Derivatives

The creation of chiral molecules with high enantiomeric purity is a paramount objective in modern organic synthesis, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. For substituted oxazoles, the development of asymmetric routes to introduce chirality is a significant and evolving field. Current research focuses on several promising strategies to afford enantiomerically enriched oxazole derivatives.

One major avenue is the use of organocatalysis . Jørgensen and co-workers have demonstrated a method for the enantioselective synthesis of α-hydroxy and α-tosylamino 1,3-azoles, including oxazoles, starting from enals. thieme-connect.com This approach involves an organocatalyzed epoxidation or aziridination, followed by an in-situ cyclization to form the chiral oxazole core. thieme-connect.com The use of commercially available catalysts and mild reaction conditions makes this a highly practical approach. thieme-connect.com

Another key strategy involves transition-metal catalysis employing chiral ligands. Chiral 1,3,2-oxazaborolidine Lewis acids, for instance, have been used as catalysts in enantioselective cycloaddition reactions to build complex chiral structures. nih.gov While not directly forming the oxazole ring in this specific application, the principle of using a chiral Lewis acid to control the stereochemical outcome of a reaction that could lead to a chiral oxazole precursor is a powerful concept. The development of novel chiral ligands and metal complexes specifically tailored for oxazole synthesis is an active area of investigation, aiming to achieve high yields and excellent enantioselectivities for a broad range of substrates. rsc.org

Furthermore, the concept of axial-to-axial chirality transfer presents a sophisticated method for synthesizing axially chiral biaryl compounds, which could be extended to complex oxazole-containing structures. rsc.org Additionally, chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles through an asymmetric cyclodehydration reaction, a strategy that could potentially be adapted for the synthesis of atropisomeric oxazoles. nih.gov

These approaches are summarized in the table below, highlighting the diversity of methods being explored to achieve stereocontrol in oxazole synthesis.

Asymmetric Strategy Description Key Features Potential Application for Oxazoles
OrganocatalysisUse of small organic molecules as catalysts.Metal-free, mild conditions, readily available catalysts.Enantioselective formation of chiral side chains on the oxazole ring. thieme-connect.com
Chiral Lewis Acid CatalysisEmployment of chiral Lewis acids to control stereochemistry.Can enable reactions on singlet potential energy surfaces. nih.govGuiding stereoselective additions to precursors of oxazoles.
Chiral Phosphoric Acid CatalysisUse of chiral Brønsted acids to induce asymmetry.Effective for asymmetric cyclodehydration reactions. nih.govSynthesis of atropisomeric oxazole derivatives.
Chirality TransferTransfer of existing chirality from one part of a molecule to another.Allows for the creation of complex chiral structures from simpler ones. rsc.orgSynthesis of axially chiral oxazole-containing biaryls.

Continuous Flow Chemistry for Scalable Production

Traditional batch synthesis, while suitable for laboratory-scale discovery, often faces significant challenges in scalability, safety, and efficiency for industrial production. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a transformative technology to address these limitations, particularly for the synthesis of heterocyclic compounds like oxazoles. bohrium.comspringerprofessional.de

The primary advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. sci-hub.seresearchgate.netacs.org These features often lead to higher yields, improved selectivity, and reduced waste generation compared to batch processes. bohrium.com For the production of oxazole intermediates, flow chemistry offers a clear pathway to scalable and more sustainable manufacturing. iitb.ac.inuc.pt

Researchers have successfully implemented flow chemistry for the synthesis of various substituted oxazoles and related heterocycles like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. nih.govnih.govrsc.org These processes can integrate multiple synthetic steps, including reaction, quenching, and even purification, into a single, automated sequence. nih.govresearchgate.net This "telescoping" of reactions minimizes manual handling and the need to isolate potentially unstable intermediates. uc.pt For example, a fully optimized flow reactor methodology can be used to prepare complex oxazole compounds on a kilogram scale with minimal post-synthetic work-up. iitb.ac.in

The benefits of applying continuous flow technology to oxazole synthesis are manifold:

Scalability: Moving from milligram-scale synthesis to kilogram-scale production is often more straightforward than with batch reactors. iitb.ac.in

Safety: Miniaturized reactors contain smaller volumes of reactants at any given time, significantly reducing the risks associated with highly reactive intermediates or exothermic processes. acs.orguc.pt

Efficiency: Precise control over reaction conditions and rapid mixing can shorten reaction times from hours to minutes, increasing throughput. nih.govacs.org

Reproducibility: Automated systems ensure consistent product quality from run to run. sci-hub.se

The adoption of continuous flow methods is poised to streamline the industrial production of 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole and its derivatives, making these valuable building blocks more accessible for pharmaceutical and agrochemical applications. iitb.ac.in

Bioorthogonal Chemistry Applications (Focus on chemical methodology)

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. nih.gov This field has opened up new frontiers in chemical biology, enabling the tracking of biomolecules and the targeted delivery of therapeutics. The unique chemical properties of the oxazole ring present intriguing possibilities for its use in novel bioorthogonal methodologies.

A significant recent development is the use of an oxazole-based cleavable linker . nih.govbohrium.com While oxazoles are generally stable under most physiological and synthetic conditions, they can be rapidly and selectively cleaved in the presence of single-electron oxidants such as cerium ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This unique reactivity forms the basis of a new bioorthogonal cleavage strategy. A linker containing the oxazole core can be attached to a peptide or other biomolecule. The cargo can then be released under specific, non-physiological conditions by applying a single-electron oxidant. This represents the first example of a peptide-based linker that is cleaved through this mechanism and offers orthogonality to other common cleavage strategies. nih.govbohrium.com This methodology could be highly valuable in platforms like peptide-encoded libraries. nih.gov

Another potential application lies in inverse-electron-demand Diels-Alder (IEDDA) reactions . This reaction, typically between an electron-deficient tetrazine and an electron-rich dienophile, is one of the fastest and most widely used bioorthogonal ligations due to its high specificity and biocompatibility. sigmaaldrich.com While oxazoles are typically electron-rich, their participation as dienes in Diels-Alder reactions can be facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen, which lowers the LUMO of the diene. nih.govresearchgate.net Future research could focus on designing oxazole derivatives with electronic properties tailored for efficient IEDDA reactions under physiological conditions, potentially creating a new class of bioorthogonal reagents.

The table below outlines these emerging bioorthogonal methodologies involving the oxazole core.

Methodology Chemical Principle Description Potential Application
Oxazole-based Cleavable LinkerSingle-electron oxidationThe stable oxazole ring is selectively cleaved by an oxidant like CAN, releasing attached cargo. nih.govControlled release of peptides or drugs from a conjugate; use in peptide screening platforms. bohrium.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction[4+2] CycloadditionAn electron-deficient oxazole (activated by an acid) could potentially react with an electron-rich dienophile. nih.govDevelopment of new bioorthogonal ligation tools for labeling and tracking biomolecules.

Machine Learning and AI in Oxazole Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis and drug discovery. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and even design new molecules with desired properties. engineering.org.cnnih.govresearchgate.net For a molecule like This compound , AI offers powerful new approaches to both its synthesis and the design of its derivatives.

Reaction Outcome and Yield Prediction: Beyond just planning routes, ML models can predict the outcome and even the yield of a chemical reaction with increasing accuracy. princeton.eduacs.org By training on datasets from high-throughput experimentation, algorithms like random forests can learn the complex interplay between substrates, reagents, catalysts, and solvents. princeton.edu For instance, ML models have been developed to predict the yields for the carboxylation of 1,3-azoles, including oxazoles, providing a valuable tool for optimizing reaction conditions before ever stepping into the lab. chemrxiv.orgnih.gov

De Novo Molecular Design: AI can also be used to design entirely new oxazole derivatives. By learning the relationship between chemical structure and biological activity or other properties from existing data, generative models can propose novel molecules that are optimized for a specific target, such as a particular enzyme or receptor. jcchems.com This in silico design process can dramatically reduce the time and cost associated with the early stages of drug discovery by prioritizing the synthesis of the most promising candidates. mdpi.com

The integration of AI and machine learning into the workflow of synthetic chemistry promises to accelerate the discovery and development of new oxazole-based compounds.

AI/ML Application Function Impact on Oxazole Chemistry
Retrosynthesis PlanningPredicts multi-step synthetic routes from a target molecule to starting materials. engineering.org.cnFaster and more efficient design of synthesis pathways for complex oxazole targets. nih.gov
Reaction Yield PredictionForecasts the success and yield of a reaction under specific conditions. princeton.eduOptimization of synthetic protocols for oxazoles, saving time and resources. nih.gov
De Novo DesignGenerates novel molecular structures with desired properties.Design of new oxazole derivatives with enhanced biological activity or improved physicochemical properties. jcchems.com

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